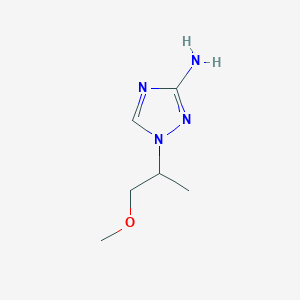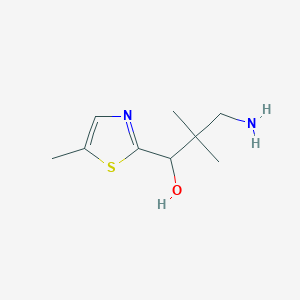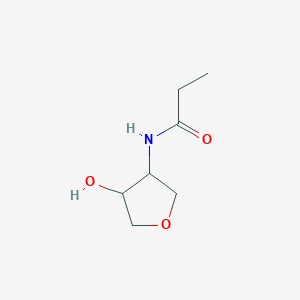
3,3-Dimethylbutane-1-sulfinyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbutane-1-sulfinyl chloride is a versatile chemical compound used extensively in scientific research. It is known for its diverse applications ranging from organic synthesis to pharmaceutical development, making it an indispensable tool for researchers exploring new frontiers in chemistry and medicine.
准备方法
The preparation of 3,3-Dimethylbutane-1-sulfinyl chloride typically involves the chlorination of 3,3-dimethylbutane-1-sulfinic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) as the chlorinating agent under controlled conditions to ensure high yield and purity. The reaction is as follows:
3,3-Dimethylbutane-1-sulfinic acid+SOCl2→3,3-Dimethylbutane-1-sulfinyl chloride+SO2+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
化学反应分析
3,3-Dimethylbutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: It can be oxidized to 3,3-dimethylbutane-1-sulfonyl chloride using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: It can be reduced to 3,3-dimethylbutane-1-sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3,3-Dimethylbutane-1-sulfinyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfinamide-based drugs.
Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications, particularly in the formation of sulfinylated proteins
作用机制
The mechanism of action of 3,3-Dimethylbutane-1-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
相似化合物的比较
3,3-Dimethylbutane-1-sulfinyl chloride can be compared with other similar compounds such as:
3,3-Dimethylbutane-1-sulfonyl chloride: This compound is similar in structure but has a sulfonyl chloride group instead of a sulfinyl chloride group. It is used in similar applications but has different reactivity and properties.
3,3-Dimethylbutane-1-sulfinic acid: This compound is the precursor to this compound and has different reactivity due to the presence of the sulfinic acid group.
3,3-Dimethylbutane-1-sulfonic acid: This compound is similar to 3,3-Dimethylbutane-1-sulfinic acid but has a sulfonic acid group, making it more acidic and reactive in different types of reactions
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific research applications.
属性
分子式 |
C6H13ClOS |
|---|---|
分子量 |
168.69 g/mol |
IUPAC 名称 |
3,3-dimethylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C6H13ClOS/c1-6(2,3)4-5-9(7)8/h4-5H2,1-3H3 |
InChI 键 |
VUWSXAFSJMQTHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCS(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)

![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)


amine](/img/structure/B13158784.png)



![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)

![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)

